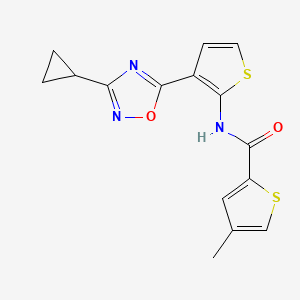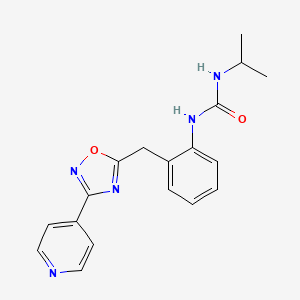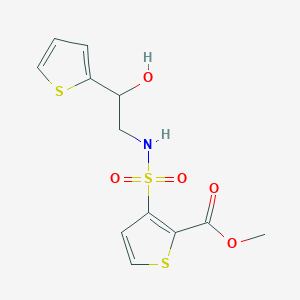![molecular formula C20H18F3N3O5S B2774195 Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-10-5](/img/structure/B2774195.png)
Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an ethoxyacetamido group, a trifluoromethylphenyl group, and a dihydrothienopyridazine ring. These groups are common in many pharmaceutical and agrochemical compounds .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods, such as FT-IR, 1H NMR, and 13C NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to significantly affect the chemical reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a trifluoromethyl group can affect the compound’s polarity, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Applications
Compounds with trifluoromethyl groups and complex heterocyclic structures, like the one described, often exhibit unique reactivity and properties useful in synthesis and materials science. For example, a study detailed the efficient synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its use in creating novel fluorescent molecules. These molecules, due to their trifluoromethyl groups and heterocyclic frameworks, offer enhanced fluorescence intensity compared to their methyl analogues, highlighting potential applications in developing new fluorophores for bioimaging and materials science (Yan‐Chao Wu et al., 2006).
Antimicrobial Activity
Furthermore, related research into thieno[2,3-c]pyridazines, which share a part of the core structure with the compound of interest, underscores the antimicrobial potential of such chemicals. A study synthesizing novel thieno[2,3-c]pyridazines from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine explored these compounds' antibacterial activities. This suggests that derivatives of the given compound might also possess antimicrobial properties, making them valuable for pharmaceutical research and development (A. S. Al-Kamali et al., 2014).
Herbicidal Activities
In agricultural chemistry, compounds featuring trifluoromethylphenyl groups and pyridazine rings have been explored for their herbicidal activities. Research into 4-(3-Trifluoromethylphenyl)pyridazine derivatives demonstrated significant bleaching and herbicidal effects against various plant species. This illustrates the potential agricultural applications of the compound , suggesting it could be a precursor or candidate for developing new herbicides (Han Xu et al., 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 5-[(2-ethoxyacetyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O5S/c1-3-30-9-14(27)24-17-15-13(10-32-17)16(19(29)31-4-2)25-26(18(15)28)12-7-5-11(6-8-12)20(21,22)23/h5-8,10H,3-4,9H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMFPZSAIOTVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B2774113.png)



![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2774119.png)


![N-[4-(acetylamino)phenyl]-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B2774124.png)


![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate](/img/structure/B2774127.png)

